molecular formula C12H16O3 B121578 Benzyl 5-hydroxypentanoate CAS No. 134848-96-7

Benzyl 5-hydroxypentanoate

Cat. No. B121578
M. Wt: 208.25 g/mol
InChI Key: NQTOFIXXPCKZTG-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxypentanoate is a chemical compound that can be synthesized from 5-bromopentanoic acid through a multi-step process involving esterification, halogen exchange, and a Michaelis–Arbuzov reaction. This compound is an analog of succinyl phosphate and has potential as an enzyme inhibitor .

Synthesis Analysis

The synthesis of benzyl 5-hydroxypentanoate involves a three-step process starting with 5-bromopentanoic acid. The first step is the esterification with benzyl alcohol, followed by a Finkelstein halogen exchange with sodium iodide. The final step is a Michaelis–Arbuzov reaction, which leads to the formation of benzyl diisopropyl 5-phosphonopentanoate. This compound can then be hydrolyzed to produce 5-phosphonopentanoic acid .

Molecular Structure Analysis

The molecular structure of benzyl 5-hydroxypentanoate is not directly discussed in the provided papers. However, related compounds such as benzenepentacarboxylate bridged networks and azo-benzoic acids have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction, which provide insights into the molecular geometries and structural conformations of similar aromatic compounds .

Chemical Reactions Analysis

Benzyl 5-hydroxypentanoate itself is not discussed in the context of chemical reactions in the provided papers. However, related compounds have been shown to undergo reactions such as acid-base dissociation, azo-hydrazone tautomerism, and hydrogen bonding, which are dependent on the solvent composition and pH of the medium . Additionally, the synthesis of related compounds involves reactions with carbocyclic and heterocyclic 1,3-diketones, demonstrating the reactivity of similar molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 5-hydroxypentanoate are not directly reported in the provided papers. However, the synthesis paper implies that the compound is stable enough to be characterized by NMR and high-resolution mass spectrometry. The related compounds exhibit photoluminescent properties, and their photofluorescent properties are closely related to their intrinsic structure arrangements . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids have also been studied, indicating that the coordinated benzoate ligands serve as efficient light-harvesting chromophores .

Scientific Research Applications

Enzyme Inhibition and Analogue Synthesis

  • Benzyl 5-hydroxypentanoate derivatives, such as benzyl diisopropyl 5-phosphonopentanoate, have been synthesized and characterized, offering potential as enzyme inhibitors and analogs of succinyl phosphate (Weyna et al., 2007).

Chiral Resolution and Lipase Catalysis

  • The compound has been involved in studies of chiral resolution, such as the resolution of methyl (±)-3-hydroxypentanoate catalyzed by Candida antarctica lipase B, highlighting its relevance in enantioselective synthesis (García-Urdiales et al., 2009).

Chromogenic Assays and Peptide Synthesis

  • Benzyl 5-hydroxypentanoate-related compounds have been used in the development of chromogenic assays for enzyme activity, like HIV-protease, and in solid-phase peptide synthesis, demonstrating its utility in biochemistry and molecular biology (Badalassi et al., 2002).

Role in Biological Systems and Organic Synthesis

  • Research has explored the biotransformation of benzotriazoles and the synthesis of orthogonally protected amino acids, highlighting the chemical's role in environmental chemistry and synthetic applications (Huntscha et al., 2014); (Czajgucki et al., 2003).

Biochemical Sensing and Imaging

  • The compound has been part of the synthesis of a highly water-soluble fluorescent and colorimetric pH probe, indicating its potential in biochemical sensing and intracellular imaging (Diana et al., 2020).

Catalyst and Synthesis Research

  • It has been used in the study of asymmetric synthesis, such as the inverse electron demand Diels-Alder reaction using chiral Ti(IV) complexes, showing its relevance in catalysis research (Sundararajan et al., 2001).

Safety And Hazards

Benzyl 5-hydroxypentanoate should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid dust formation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation .

properties

IUPAC Name

benzyl 5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTOFIXXPCKZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

509077-79-6
Record name Poly[oxy(1-oxo-1,5-pentanediyl)], α-(phenylmethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509077-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10599930
Record name Benzyl 5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-hydroxypentanoate

CAS RN

134848-96-7
Record name Benzyl 5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 5-hydroxypentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of δ-valerolactone (10 g, 100 mmol) in 1M aqueous sodium hydroxide (100 mL) was heated overnight with stirring at 65° C. The solution was concentrated in vacuo to dryness and any residual water removed under high vacuum at −190° C. The resulting white powder was broken up and suspended in acetone (40 mL). With stirring, benzyl bromide (17 g, 101.4 mmol) and tetrabutylammonium bromide (0.82 g, 2.539 mmol) were added. The mixture was heated at 45° C. with stirring for 72 hours, cooled, and concentrated. The resulting white oily powder was dissolved in ethyl acetate (300 mL) and washed twice each with saturated NaHCO3 and brine. The organic portion was dried over anhydrous MgSO4, filtered, and then concentrated. The result was a yellow oil, which was purified by column chromatography (column 10″L×2″W; eluted with a gradient of 100% hexanes→+30%→50% ethyl acetate in hexanes) to afford the product as a pale yellow oil (3.11 g, 15%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Yield
15%

Synthesis routes and methods II

Procedure details

To a suspension of 569 mg (4.06 mmol) of sodium 5-hydroxypentanoate 69 in 3 mL of acetone was added 1.39 g (0.97 mL, 8.11 mmol, 2.0 equiv) of benzyl bromide and 65 mg (0.203 mmol, 0.05 equiv) of tetrabutylammonium bromide. The mixture was heated at 45° C. for 24 hours, cooled, and concentrated. The residue was dissolved in 200 mL of ethyl acetate, washed with 50 mL portions of 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated to give 1.49 g of a pale yellow oil. Purification by MPLC (Lobar C-column, 45% ethyl acetate/hexane) have 641 mg (76%) of the title compound as an oil: 1H NMR (300 MHz, CDCl3) δ7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Gourlaouën, D Florentin… - Journal of carbohydrate …, 1998 - Taylor & Francis
… The synthesis of 5-O-[5-(pentanoic acid)]-phosphono-L-eryrhro-pen t-Zulose 2 was successfully achieved by coupling benzyl 5-hydroxypentanoate 9b and 1 -0-benzyl-Lerythro-pent-…
Number of citations: 1 www.tandfonline.com
T Yamamoto, C Terada, K Kashiwada… - Current Protocols in …, 2019 - Wiley Online Library
… Prakash and co-workers utilized benzyl 5-hydroxypentanoate as the alcohol counterpart. We … -catalyzed transesterification reaction at the benzyl 5-hydroxypentanoate to oligomerize. …
DJ Wilson, C Shi, BP Duckworth, JM Muretta… - Analytical …, 2011 - Elsevier
… To a suspension of pyridinium chlorochromate (2.59 g, 12 mmol, 1.2 equiv) in CH 2 Cl 2 (50 ml) at 23 C was added benzyl 5-hydroxypentanoate (2.08 g, 10 mmol) prepared as above …
Number of citations: 22 www.sciencedirect.com
BM Neilson, CW Bielawski - Chemical Communications, 2013 - pubs.rsc.org
The UV-induced photocyclization of a dithienylethene-annulated N-heterocyclic carbene precatalyst enabled photoswitchable ring-opening polymerizations of ε-caprolactone and δ-…
Number of citations: 117 pubs.rsc.org
L Zhang, K Qi, J Xu, Y Xing, X Wang… - Journal of Medicinal …, 2023 - ACS Publications
… Compound 22c was prepared from compound 15 and benzyl 5-hydroxypentanoate following the synthetic procedure of 18a in 62% yield with a white solid. H NMR (500 MHz, DMSO-d …
Number of citations: 4 pubs.acs.org
MJ KERNER, P WIPF - Org. Lett, 2021 - thieme-connect.com
Significance: Spirocyclic motifs are often encountered in complex natural products and pharmaceutical compounds. This novel method exploits an acid-or halogen-catalyzed …
Number of citations: 3 www.thieme-connect.com
AE Weber, TA Halgren, JJ Doyle… - Journal of medicinal …, 1991 - ACS Publications
While considerable progress has been made in the design and synthesis of highly potent inhibitors of renin, current inhibitors suffer from limited oral absorption and short duration of …
Number of citations: 66 pubs.acs.org

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